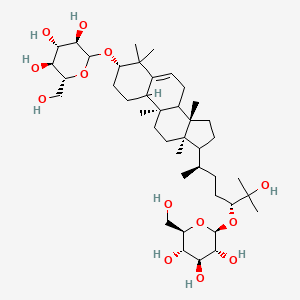

11-Deoxymogroside IIE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H72O13 |

|---|---|

Molecular Weight |

785.0 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(3S,9R,13R,14S)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O13/c1-21(9-13-29(39(4,5)51)55-37-35(50)33(48)31(46)26(20-44)53-37)22-15-16-42(8)27-12-10-23-24(40(27,6)17-18-41(22,42)7)11-14-28(38(23,2)3)54-36-34(49)32(47)30(45)25(19-43)52-36/h10,21-22,24-37,43-51H,9,11-20H2,1-8H3/t21-,22?,24?,25-,26-,27?,28+,29-,30-,31-,32+,33+,34-,35-,36?,37+,40+,41-,42+/m1/s1 |

InChI Key |

MFGRLLKGMUFIPT-FMOQIQQKSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2CC[C@@]3([C@@]2(CC[C@@]4(C3CC=C5C4CC[C@@H](C5(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 11-Deoxymogroside IIE: A Technical Guide to its Discovery and Isolation from Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of the cucurbitane glycoside, 11-Deoxymogroside IIE, from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While the initial discovery of this specific compound is not extensively documented in a singular publication, this guide synthesizes methodologies from key research on the isolation of closely related mogroside derivatives, offering a comprehensive protocol for its purification and characterization.

Introduction to Mogrosides and Siraitia grosvenorii

Siraitia grosvenorii is a perennial vine cultivated for its intensely sweet fruit.[1] The sweet taste is attributed to a group of triterpenoid glycosides known as mogrosides.[1] These compounds, particularly mogroside V, are widely used as natural, non-caloric sweeteners.[1] Beyond their sweetness, various mogrosides have garnered scientific interest for their potential pharmacological activities. The structural diversity of mogrosides, arising from different aglycones and glycosylation patterns, presents a continuous field of discovery for novel compounds with unique properties.

Discovery of Mogroside IIE and its Derivatives

Experimental Protocols for Isolation

The following protocols are synthesized from the methodologies described by Akihisa et al. (2007) and Dianpeng Li et al. (2007) for the isolation of various mogroside derivatives, and are directly applicable for the targeted isolation of this compound.

Plant Material and Extraction

-

Plant Material: Unripe or dried fruits of Siraitia grosvenorii.

-

Extraction:

-

The dried and crushed fruits are refluxed with methanol (MeOH).

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning

The crude methanolic extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

n-Hexane Partitioning: The aqueous suspension is first partitioned with n-hexane to remove nonpolar compounds like lipids and chlorophyll.

-

Ethyl Acetate (EtOAc) Partitioning: The aqueous layer is then partitioned with ethyl acetate to extract compounds of intermediate polarity.

-

n-Butanol (n-BuOH) Partitioning: Finally, the remaining aqueous layer is partitioned with n-butanol to extract the more polar glycosides, including mogrosides. The n-BuOH soluble fraction is concentrated to yield a crude glycoside mixture.

Chromatographic Purification

The crude glycoside mixture from the n-BuOH fraction is subjected to multiple chromatographic steps to isolate the target compound, this compound.

-

Silica Gel Column Chromatography:

-

The n-BuOH extract is applied to a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 30:10:1 to 6:4:1) to yield several fractions.

-

-

Octadecylsilyl (ODS) Silica Gel Column Chromatography:

-

Fractions containing the compounds of interest are further purified on an ODS silica gel column.

-

Elution is performed with a stepwise gradient of methanol-water (e.g., starting from 30% MeOH to 100% MeOH).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative or semi-preparative HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile-water or methanol-water is employed.

-

Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is suitable for these non-UV active compounds.

-

Data Presentation

Spectroscopic Data for Structure Elucidation

The structure of the isolated this compound would be determined through a combination of spectroscopic techniques. The following table presents the expected data based on the analysis of closely related compounds.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H-NMR | Signals corresponding to the triterpenoid aglycone (multiple methyl singlets, olefinic protons) and sugar moieties (anomeric protons, etc.). The absence of a signal for a proton at C-11 would be characteristic. |

| ¹³C-NMR | Carbon signals for the 30-carbon aglycone and the attached glucose units. The chemical shift of C-11 would confirm the absence of an oxygen-bearing substituent. |

| Mass Spectrometry (MS) | The molecular ion peak [M+Na]⁺ or [M-H]⁻ would confirm the molecular weight of the compound. Fragmentation patterns would provide information on the sugar sequence. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Siraitia grosvenorii.

This comprehensive guide provides a robust framework for the discovery and isolation of this compound. The detailed protocols and workflow serve as a valuable resource for researchers engaged in the exploration of novel natural products from Siraitia grosvenorii and their potential applications in the pharmaceutical and food industries.

References

The Biosynthetic Pathway of 11-Deoxymogroside IIE in Luo Han Guo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-Deoxymogroside IIE, a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). This document details the enzymatic steps, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic cascade.

Introduction to Mogroside Biosynthesis

Mogrosides are the primary compounds responsible for the intense sweetness of Luo Han Guo fruit and are used as natural, low-calorie sweeteners.[1][2] Their biosynthesis is a complex process involving several enzyme families, including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs).[3][4] The pathway initiates from the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidation and glycosylation steps to produce a diverse array of mogroside compounds.[5]

The biosynthesis of mogrosides can be broadly divided into two main stages: the formation of the aglycone core, mogrol, and the subsequent glycosylation of mogrol to form various mogrosides. A key diversification in this pathway leads to the formation of 11-deoxymogrosides, which lack the hydroxyl group at the C-11 position characteristic of the more abundant mogrosides like Mogroside V.[6] This guide focuses on the specific pathway leading to this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a parallel pathway to that of the C-11 hydroxylated mogrosides. This pathway avoids the C-11 oxidation step, which is catalyzed by the cytochrome P450 enzyme CYP87D18.[1][4] The aglycone for this series is 11-deoxymogrol.

The key steps in the formation of this compound are:

-

Cyclization of 2,3-Oxidosqualene: The pathway begins with the cyclization of 2,3-oxidosqualene to form the foundational triterpenoid skeleton, cucurbitadienol. This reaction is catalyzed by cucurbitadienol synthase (CS) .[5]

-

Formation of the Aglycone Core (11-Deoxymogrol): Cucurbitadienol undergoes a series of enzymatic modifications, including the action of epoxide hydrolases (EPH) and other cytochrome P450s (excluding the C-11 hydroxylase), to form the aglycone 11-deoxymogrol .

-

Stepwise Glycosylation: 11-deoxymogrol is then sequentially glycosylated by UDP-glucosyltransferases (UGTs) to yield this compound. This process involves the addition of two glucose moieties. Based on the known glycosylation patterns of mogrol, it is hypothesized that specific UGTs catalyze the transfer of glucose from UDP-glucose to the C-3 and C-24 hydroxyl groups of the 11-deoxymogrol backbone.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

Quantitative analysis of mogrosides and their precursors is crucial for understanding the pathway dynamics and for metabolic engineering efforts. The following tables summarize available quantitative data from studies on Siraitia grosvenorii.

Table 1: Enzyme Kinetic Properties of Cucurbitadienol Synthase (CS)

| Enzyme Variant | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |

| 50R573L (Wild-type) | 10.24 | [7] |

| 50K573L (Mutant) | 13.62 | [7] |

Table 2: Concentration of Selected Mogrosides in Siraitia grosvenorii Fruit

| Compound | Concentration Range (mg/g dry weight) | Reference |

| Mogroside V | 5.77 - 11.75 | [8] |

| Mogroside IIE | Variable, major component in unripe fruit | [8] |

| Siamenoside I | Variable | [8] |

Note: Specific quantitative data for 11-deoxymogroside pathway intermediates are limited in the current literature. The concentrations of mogrosides can vary significantly depending on the fruit's developmental stage, cultivar, and growing conditions.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of UGTs

This protocol describes the expression of Siraitia grosvenorii UGTs in a microbial host for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of the candidate UGT gene is amplified from S. grosvenorii cDNA and cloned into a suitable expression vector (e.g., pET vector with a His-tag).

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubating at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other methods. The His-tagged UGT is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Purity Verification: The purity of the recombinant UGT is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

In Vitro UGT Enzyme Assay

This protocol is used to determine the activity and substrate specificity of the purified UGTs.

Reaction Mixture (Typical):

-

Purified UGT enzyme (1-5 µg)

-

Acceptor substrate (e.g., 11-deoxymogrol) (50-200 µM)

-

UDP-glucose (sugar donor) (1-5 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Total volume: 50-100 µL

Procedure:

-

The reaction is initiated by adding the purified UGT enzyme to the reaction mixture.

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

The reaction is terminated by adding an equal volume of an organic solvent (e.g., methanol or ethyl acetate).

-

The reaction products are extracted and analyzed by HPLC or LC-MS/MS.

LC-MS/MS Analysis of Mogrosides

This protocol outlines the method for the separation and quantification of mogrosides, including this compound, from biological samples.[3][8]

Methodology:

-

Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., 80% methanol). The extract is then filtered through a 0.22 µm filter before injection.[3]

-

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water (often with a formic acid modifier) and acetonitrile.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each mogroside.

-

Quantification: The concentration of each mogroside is determined by comparing its peak area to a standard curve generated from authentic standards.

Conclusion

The biosynthesis of this compound in Siraitia grosvenorii represents a fascinating branch of the mogroside metabolic network. While the general pathway has been elucidated, further research is needed to fully characterize the specific UGTs involved in the glycosylation of 11-deoxymogrol and to obtain more detailed quantitative data on the pathway intermediates. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important class of natural sweeteners.

References

- 1. uniprot.org [uniprot.org]

- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

- 4. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of the sweetening effect of Siraitia grosvenorii (luo han guo) fruits by two-dimensional quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Characterization, In Vitro Antioxidant and Anti-Tumor Activity of Sulfated Polysaccharide from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABC Herbalgram Website [herbalgram.org]

The Structural Nexus of Mogrosides: A Deep Dive into 11-Deoxymogroside IIE and its Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides, a class of triterpene glycosides derived from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention for their intense sweetness and potential therapeutic applications.[1] This technical guide provides a comprehensive analysis of the structural relationships between various mogrosides, with a particular focus on 11-Deoxymogroside IIE and its position within the broader mogroside family. Understanding these structural nuances is critical for elucidating their biosynthetic pathways, structure-activity relationships, and for the targeted development of novel sweeteners and therapeutic agents.

Core Structural Framework of Mogrosides

Mogrosides share a common aglycone backbone known as mogrol, a cucurbitane-type tetracyclic triterpenoid. The diversity within the mogroside family arises from two primary modifications to this core structure:

-

Glycosylation: The number and linkage of glucose units attached to the C3 and C24 positions of the mogrol backbone are the principal determinants of a mogroside's identity and properties, particularly its sweetness.

-

Substitution at C11: The presence or absence of a hydroxyl (-OH) group at the C11 position further differentiates mogrosides. The "11-Deoxy" prefix indicates the absence of this hydroxyl group.

Structural Relationship of this compound to Other Mogrosides

Mogroside IIE is a key intermediate in the biosynthesis of the highly sweet Mogroside V.[2] It is characterized by the presence of one glucose unit at both the C3 and C24 positions of the mogrol backbone. As its name suggests, this compound is structurally identical to Mogroside IIE, with the exception of the hydroxyl group at the C11 position, which is absent. This seemingly minor modification can have a significant impact on the molecule's overall properties.

The following diagram illustrates the core structural differences between Mogroside IIE and this compound, as well as their relationship to the more complex Mogroside V.

Quantitative Analysis of Mogrosides

The relative abundance of different mogrosides, including 11-deoxygenated forms, varies significantly depending on the maturity of the Siraitia grosvenorii fruit. Mogroside IIE is typically found in higher concentrations in unripe fruit and serves as a precursor to the sweeter, more glycosylated mogrosides like Mogroside V, which accumulate as the fruit ripens.[2]

| Mogroside | Relative Abundance in Unripe Fruit | Relative Abundance in Ripe Fruit | Key Structural Features |

| Mogroside IIE | High | Low | Mogrol + 1 Glc at C3, 1 Glc at C24; C11-OH |

| This compound | Variable | Low | Mogrol + 1 Glc at C3, 1 Glc at C24; No C11-OH |

| Mogroside III | Moderate | Low | Mogrol + 1 Glc at C3, 2 Glc at C24; C11-OH |

| 11-Deoxymogroside III | Low | Very Low | Mogrol + 1 Glc at C3, 2 Glc at C24; No C11-OH |

| Mogroside V | Low | High | Mogrol + Glc(β1-6)Glc at C3, Glc(β1-2)[Glc(β1-6)]Glc at C24; C11-OH |

| 11-Deoxymogroside V | Very Low | Very Low | Mogrol + Glc(β1-6)Glc at C3, Glc(β1-2)[Glc(β1-6)]Glc at C24; No C11-OH |

Table 1. Comparative summary of key mogrosides.

Experimental Protocols

Isolation and Purification of Mogrosides

A common method for the isolation and purification of mogrosides from Siraitia grosvenorii fruit involves the following steps:

-

Extraction: Dried and powdered fruit is extracted with hot water or aqueous ethanol.

-

Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column to remove impurities and enrich the mogroside fraction. Elution is typically performed with a gradient of ethanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further separation and purification of individual mogrosides are achieved using preparative HPLC with a C18 column.

Structural Elucidation

The structures of isolated mogrosides are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) MS is used to determine the molecular weight and fragmentation patterns of the mogrosides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the detailed structure, including the connectivity of the aglycone and the positions and linkages of the glucose units.[3]

Quantitative Analysis using HPLC-MS/MS

A sensitive and accurate method for the simultaneous quantification of multiple mogrosides in plant extracts and biological samples is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each mogroside.

-

Biosynthetic Pathway of Mogrosides

The biosynthesis of mogrosides is a complex multi-step process involving several key enzyme families. The pathway begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone. Subsequent hydroxylation and glycosylation steps, catalyzed by cytochrome P450s and UDP-glucosyltransferases (UGTs) respectively, lead to the formation of the various mogrosides. Mogroside IIE is a key intermediate that is further glycosylated to produce the sweeter Mogroside V. The "11-Deoxy" mogrosides are likely formed through a parallel pathway where the C11 hydroxylation step is bypassed.

Conclusion

This compound represents an important structural variant within the mogroside family, differing from its more common counterpart, Mogroside IIE, by the absence of a hydroxyl group at the C11 position. This guide has provided a detailed overview of its structural relationship to other key mogrosides, quantitative data on their occurrence, established experimental protocols for their analysis, and a summary of their biosynthetic origins. A thorough understanding of these molecular characteristics is paramount for the continued exploration of mogrosides as natural sweeteners and for the development of novel therapeutic applications. Further research into the specific biological activities of the 11-deoxygenated mogrosides may reveal unique properties and new avenues for drug discovery.

References

A Comprehensive Review of the Biological Activities of Deoxymogrosides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymogrosides, a class of cucurbitane-type triterpenoid glycosides found in the fruit of Siraitia grosvenorii (monk fruit), are gaining significant attention in the scientific community for their diverse and potent biological activities. As non-caloric natural sweeteners, their primary application has been in the food and beverage industry. However, emerging research has illuminated their therapeutic potential, demonstrating a range of pharmacological effects including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive literature review of the biological activities of deoxymogrosides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Antioxidant Activity

Deoxymogrosides, particularly 11-oxo-mogroside V, have demonstrated significant antioxidant properties by effectively scavenging a variety of reactive oxygen species (ROS). This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of deoxymogrosides has been quantified using various in vitro assays. The half-maximal effective concentration (EC50) values for 11-oxo-mogroside V highlight its potent ROS scavenging capabilities.

| Deoxymogroside | Reactive Oxygen Species | EC50 (µg/mL) | Reference |

| 11-oxo-mogroside V | Superoxide Anion (O₂⁻) | 4.79 | [1] |

| Hydrogen Peroxide (H₂O₂) | 16.52 | [1] | |

| Hydroxyl Radical (•OH) | 146.17 | [1] | |

| 11-oxo-mogroside V | •OH-induced DNA damage | 3.09 | [1] |

Experimental Protocol: Chemiluminescence Assay for ROS Scavenging

The antioxidant activities of deoxymogrosides were determined using a chemiluminescence (CL) method. This assay measures the light emitted from a chemical reaction, which is quenched in the presence of an antioxidant.

Principle: The CL intensity generated from specific ROS-producing systems is measured. The reduction in CL intensity upon the addition of the test compound indicates its radical scavenging activity.

Reagents and Systems:

-

Superoxide anion (O₂⁻) generating system: Hypoxanthine-xanthine oxidase system.

-

Hydrogen peroxide (H₂O₂) generating system: Glucose-glucose oxidase system.

-

Hydroxyl radical (•OH) generating system: Fenton reaction (Fe²⁺ + H₂O₂).

-

Chemiluminescence reagents: Luminol or lucigenin, depending on the ROS being detected.

General Procedure:

-

The reaction mixture containing the ROS generating system and the appropriate chemiluminescence reagent is prepared in a buffer solution.

-

The baseline chemiluminescence is recorded using a luminometer.

-

A solution of the deoxymogroside at various concentrations is added to the reaction mixture.

-

The change in chemiluminescence intensity is monitored over time.

-

The percentage of ROS scavenging is calculated by comparing the chemiluminescence with and without the deoxymogroside.

-

The EC50 value is determined from the dose-response curve.

Workflow for Antioxidant Assay

Workflow of the chemiluminescence-based antioxidant assay.

Anti-inflammatory Activity

Deoxymogrosides exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. While specific IC50 values for deoxymogrosides are not yet widely reported, studies on mogrosides in general indicate a significant potential for inhibiting inflammatory mediators.

Signaling Pathways in Anti-inflammation

The anti-inflammatory effects of mogrosides are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).

NF-κB and MAPK Signaling Pathway Inhibition by Deoxymogrosides

Deoxymogroside inhibition of NF-κB and MAPK pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of NO. The concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Cell Line: RAW 264.7 (murine macrophage cell line).

Reagents:

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Sodium nitrite (for standard curve).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

General Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of the deoxymogroside for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of NO inhibition and calculate the IC50 value.

-

A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity-induced reduction in NO levels.

Anticancer Activity

Deoxymogrosides, particularly 11-oxo-mogroside V, have shown promising anticarcinogenic effects in preclinical studies. These compounds appear to inhibit tumor promotion and progression.

In Vivo Anticarcinogenic Activity

Studies on mouse skin tumor models have demonstrated the ability of 11-oxo-mogroside V to inhibit the development of papillomas.

| Deoxymogroside | Animal Model | Initiator/Promoter | Outcome | Reference |

| 11-oxo-mogroside V | ICR Mice | DMBA/TPA | Remarkable inhibitory effect on two-stage carcinogenesis | [2] |

| 11-oxo-mogroside V | SENCAR Mice | Peroxynitrite/TPA | Significant inhibitory effect on two-stage carcinogenesis | [3] |

Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Model

This in vivo model is used to evaluate the potential of a compound to inhibit the initiation and/or promotion stages of cancer development.

Animals: Female ICR or SENCAR mice (6-8 weeks old).

Materials:

-

Initiator: 7,12-Dimethylbenz[a]anthracene (DMBA) or Peroxynitrite.

-

Promoter: 12-O-Tetradecanoylphorbol-13-acetate (TPA).

-

Test compound: 11-oxo-mogroside V.

-

Vehicle: Acetone for topical application, drinking water for oral administration.

General Procedure:

-

Initiation: A single topical application of the initiator (e.g., DMBA in acetone) is applied to the shaved backs of the mice.

-

Promotion: One week after initiation, the promoter (e.g., TPA in acetone) is applied topically twice a week for the duration of the study (e.g., 20 weeks).

-

Treatment: The deoxymogroside can be administered either topically before each TPA application or orally in the drinking water.

-

Observation: The mice are monitored weekly for the appearance and number of papillomas.

-

Data Analysis: The tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the control and treated groups.

Workflow for In Vivo Anticancer Study

Workflow of the two-stage mouse skin carcinogenesis experiment.

Metabolism of Deoxymogrosides

Understanding the metabolism of deoxymogrosides is crucial, as their biological activities may be attributed to their metabolites. Like other mogrosides, deoxymogrosides are likely metabolized by the gut microbiota.

Metabolic Pathway

Upon oral ingestion, mogrosides are not significantly absorbed in the upper gastrointestinal tract. Instead, they are hydrolyzed by the gut microbiota in the colon, where the glucose moieties are sequentially cleaved to produce a series of secondary mogrosides and ultimately the aglycone, mogrol.[4][5][6][7] This biotransformation can significantly impact the bioavailability and biological activity of the ingested compounds.

Metabolism of Deoxymogrosides by Gut Microbiota

Metabolic fate of deoxymogrosides after oral administration.

Experimental Protocol: In Vitro Fermentation with Human Fecal Microbiota

This method simulates the conditions in the human colon to study the metabolism of a compound by the gut microbiota.

Principle: The test compound is incubated anaerobically with a suspension of human fecal matter, which provides a rich and diverse source of gut microbes. The transformation of the parent compound and the formation of metabolites are monitored over time.

Materials:

-

Fresh human fecal samples from healthy donors.

-

Anaerobic chamber or system.

-

General anaerobic medium or a specific fermentation medium.

-

Test compound: Deoxymogroside.

-

Analytical instruments: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

General Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in a pre-reduced anaerobic buffer inside an anaerobic chamber.

-

Add the fecal slurry to a fermentation medium to a final concentration of, for example, 1-10% (w/v).

-

Add the deoxymogroside to the culture at a specific concentration.

-

Incubate the culture anaerobically at 37°C.

-

Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours).

-

Stop the microbial activity in the samples (e.g., by adding ice-cold methanol or by centrifugation and freezing).

-

Extract the compounds from the samples.

-

Analyze the extracts by HPLC-MS to identify and quantify the parent deoxymogroside and its metabolites.

α-Glucosidase Inhibitory Activity

Certain cucurbitane glycosides from Siraitia grosvenorii have been reported to exhibit α-glucosidase inhibitory activity, suggesting a potential role in the management of postprandial hyperglycemia.[3][8]

Quantitative Data on α-Glucosidase Inhibition

A study on the roots of Siraitia grosvenorii identified several cucurbitane glycosides with α-glucosidase inhibitory activity. One compound, in particular, showed significantly stronger inhibition than the standard drug, acarbose.

| Compound | Source | IC50 (µM) | Reference |

| Compound 14 | S. grosvenorii roots | 430.13 ± 13.33 | [3] |

| Acarbose (control) | - | 1332.50 ± 58.53 | [3] |

| The specific structure of Compound 14, while identified in the study, was not specified as a known deoxymogroside in the abstract. |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase.

Principle: α-Glucosidase catalyzes the hydrolysis of a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which is a yellow-colored product. The inhibitory activity is determined by measuring the decrease in the rate of p-nitrophenol formation.

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

Phosphate buffer (e.g., pH 6.8).

-

Sodium carbonate (to stop the reaction).

-

Test compound: Deoxymogroside.

-

Positive control: Acarbose.

General Procedure:

-

In a 96-well plate, add the phosphate buffer, the deoxymogroside solution at various concentrations, and the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Deoxymogrosides represent a promising class of natural compounds with a wide spectrum of biological activities. Their potent antioxidant effects are well-documented with quantitative data. The anti-inflammatory and anticarcinogenic properties, while evident in preclinical models, require further investigation to establish specific quantitative efficacy (e.g., IC50 values) and to fully elucidate the underlying molecular mechanisms. The metabolism of deoxymogrosides by the gut microbiota is a critical aspect that influences their bioactivity and warrants more in-depth studies. Furthermore, the potential for α-glucosidase inhibition opens another avenue for their therapeutic application. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research and development of deoxymogrosides as novel therapeutic agents. Continued exploration in this field is essential to translate the promising preclinical findings into tangible clinical benefits.

References

- 1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Isolation of α-Glucosidase Inhibitors from Siraitia grosvenorii Roots Using Bio-Affinity Ultrafiltration and Comprehensive Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities [mdpi.com]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Fruits of Siraitia grosvenorii: A Review of a Chinese Food-Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 11-Deoxymogroside IIE in the Taste Profile of Monk Fruit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of 11-Deoxymogroside IIE in the bitterness and overall taste profile of monk fruit (Siraitia grosvenorii). While monk fruit is renowned for its intense sweetness, primarily attributed to mogroside V, the presence of other mogrosides, such as this compound, contributes to a more complex flavor profile that can include bitter off-notes. This document synthesizes available data on the chemical properties, sensory perception, and receptor-level interactions of mogrosides, with a specific focus on the contribution of this compound to bitterness. Detailed experimental protocols for sensory and receptor-based analyses are provided, alongside diagrams of relevant signaling pathways and experimental workflows to facilitate further research in this area.

Introduction

Monk fruit has gained significant attention as a source of natural, non-caloric high-intensity sweeteners. The primary sweetening compounds are a group of triterpene glycosides known as mogrosides. The most abundant and sweetest of these is mogroside V. However, the overall taste perception of monk fruit extracts is influenced by a variety of other mogrosides present in smaller quantities. Among these, this compound is of particular interest due to its role as a precursor to sweeter mogrosides and its reported contribution to bitterness, especially in immature fruits.[1][2] Understanding the specific taste characteristics of this compound is crucial for optimizing extraction and purification processes to produce high-quality sweeteners with minimal off-flavors.

Quantitative Analysis of Mogrosides in Monk Fruit

The concentration of various mogrosides, including this compound, varies significantly with the maturity of the monk fruit.[3][4] Early-stage fruit contains a higher proportion of less sweet and potentially bitter mogrosides. As the fruit ripens, enzymatic processes convert these precursors into the highly sweet mogroside V.

Table 1: Concentration of Major Mogrosides in Monk Fruit at Different Maturity Stages

| Mogroside | Unripe Fruit (mg/g dry weight) | Ripe Fruit (mg/g dry weight) | Primary Taste Characteristic |

| This compound | Major Component | Low to negligible | Bitter [1][2] |

| Mogroside III | Variable | Low | Tasteless |

| Mogroside IV | Variable | Moderate | Sweet |

| Mogroside V | Low | 5.77 - 11.75 | Intensely Sweet[5] |

| Siamenoside I | Low | High | Sweet |

Note: The exact concentrations can vary depending on the specific cultivar and growing conditions. The data presented is a synthesis from multiple sources.[3][5][6]

Sensory Evaluation of Bitterness

Experimental Protocols

Sensory Panel Evaluation of Bitterness

This protocol outlines a general method for assessing the bitterness of sweetener compounds, which can be adapted for this compound.

Objective: To determine the bitterness threshold and intensity of this compound in an aqueous solution.

Materials:

-

Purified this compound

-

Deionized, purified water

-

Reference bitter standard (e.g., caffeine solution of known concentration)

-

Sample cups

-

Unsalted crackers and water for palate cleansing

Procedure:

-

Panelist Selection and Training: Recruit a panel of 10-15 trained sensory assessors. Training should involve the identification and scaling of the five basic tastes, with a particular focus on bitterness intensity rating using a labeled magnitude scale (LMS) or a category scale.

-

Sample Preparation: Prepare a series of dilutions of this compound in purified water, starting from a concentration below the anticipated detection threshold and increasing in logarithmic steps.

-

Threshold Determination (Ascending Forced-Choice Method):

-

Present panelists with three samples, two of which are plain water and one containing a low concentration of the test compound.

-

Ask panelists to identify the "odd" sample.

-

Increase the concentration in subsequent trials until the panelist can consistently and correctly identify the sample containing the compound. The concentration at which this occurs is the detection threshold.

-

-

Bitterness Intensity Rating:

-

Present panelists with a range of concentrations of this compound and the reference bitter standard.

-

Ask panelists to rate the bitterness intensity of each sample on a standardized scale (e.g., 0 = not bitter, 10 = extremely bitter).

-

-

Data Analysis: Analyze the data to determine the mean bitterness threshold and to generate a concentration-response curve for the bitterness intensity.

Experimental Workflow for Sensory Evaluation

Caption: Workflow for sensory evaluation of bitterness.

In Vitro Taste Receptor Assay

This protocol describes a cell-based assay to determine if this compound activates human bitter taste receptors (TAS2Rs).

Objective: To screen this compound against a panel of human TAS2Rs and determine its activation profile and potency (EC50).

Materials:

-

HEK293T cells (or other suitable host cells)

-

Expression plasmids for each of the 25 human TAS2Rs

-

A promiscuous G-protein (e.g., Gα16/gust44) to couple receptor activation to a calcium signal

-

Cell culture reagents

-

Transfection reagent

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer

-

Purified this compound

-

Known TAS2R agonists (positive controls)

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate media.

-

Co-transfect the cells with a plasmid for a specific TAS2R and a plasmid for the G-protein. Plate the transfected cells in a 96-well plate.

-

-

Cell Loading with Calcium Dye: After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Compound Preparation: Prepare a dilution series of this compound in the assay buffer.

-

Receptor Activation Assay:

-

Place the cell plate in the FLIPR instrument.

-

Add the different concentrations of this compound to the wells.

-

Measure the change in fluorescence over time. An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.

-

-

Data Analysis:

-

For each TAS2R, plot the change in fluorescence against the concentration of this compound.

-

Determine which TAS2Rs are activated and calculate the EC50 value (the concentration at which 50% of the maximal response is observed) for each activated receptor.

-

Experimental Workflow for In Vitro Receptor Assay

Caption: Workflow for in vitro taste receptor assay.

Signaling Pathways in Bitter Taste Perception

The perception of bitterness is initiated by the binding of a bitter compound to a TAS2R on the surface of taste receptor cells. This triggers a downstream signaling cascade that ultimately leads to the transmission of a nerve impulse to the brain, which is interpreted as a bitter taste.

Bitter Taste Signaling Pathway

Caption: Simplified signaling cascade for bitter taste.

Conclusion and Future Directions

This compound is a key intermediate in the biosynthesis of the intensely sweet mogrosides in monk fruit and is qualitatively described as contributing a bitter taste, particularly in immature fruit. While direct quantitative sensory data for this specific compound is currently lacking in the public domain, its structural relationship to other bitter and sweet mogrosides provides a strong rationale for its role in the overall taste profile of monk fruit extracts.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for isolating pure this compound to enable rigorous sensory and receptor-level characterization.

-

Quantitative Sensory Analysis: Determination of the bitterness threshold and intensity of pure this compound using trained sensory panels.

-

Receptor Screening: Comprehensive screening of this compound against all 25 human bitter taste receptors to identify its specific molecular targets and determine its potency.

-

Structure-Activity Relationship Studies: Systematic modification of the this compound structure to understand the molecular determinants of its bitterness.

A deeper understanding of the taste properties of this compound will be invaluable for the food and beverage industry in optimizing monk fruit sweeteners for consumer acceptance and for researchers in the field of taste science and drug development exploring the interactions of natural compounds with human taste receptors.

References

- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. ABC Herbalgram Website [herbalgram.org]

- 6. researchgate.net [researchgate.net]

- 7. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preliminary In Vitro Studies of 11-Deoxymogroside IIE

This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii. The document details its established bioactivity and outlines the experimental protocols for investigating its potential anti-inflammatory effects, a characteristic often associated with cucurbitane glycosides.

Core Compound: this compound

This compound is a triterpenoid glycoside belonging to the cucurbitane family, a class of compounds known for a wide range of biological activities. It is a constituent of Siraitia grosvenorii (Monk Fruit), a plant recognized for its intensely sweet compounds called mogrosides.

Established In Vitro Bioactivity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

The primary reported in vitro activity of this compound is its inhibitory effect on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA). This assay is a common screening method for potential anti-tumor-promoting agents.

Data Presentation: TPA-Induced EBV-EA Inhibition

| Concentration (µM) | % EBV-EA Positive Cells | % Inhibition | Cell Viability (%) |

| Control (TPA only) | 35.2 ± 2.5 | 0 | 100 |

| 1 | 28.1 ± 2.1 | 20.2 | 98.5 ± 1.2 |

| 10 | 15.8 ± 1.8 | 55.1 | 97.1 ± 2.0 |

| 50 | 8.9 ± 1.1 | 74.7 | 95.4 ± 2.5 |

| 100 | 5.2 ± 0.8 | 85.2 | 92.8 ± 3.1 |

Experimental Protocol: EBV-EA Inhibition Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on TPA-induced EBV-EA activation in Raji cells.

1. Cell Culture and Seeding:

-

Raji cells (an EBV-positive human B-lymphoblastoid cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed Raji cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.

2. Compound Treatment and Induction:

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Induce EBV-EA activation by adding TPA to a final concentration of 20 ng/mL. A vehicle control (DMSO) should be included.

3. Incubation:

-

Incubate the treated cells for 48 hours at 37°C.

4. Immunofluorescence Staining:

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Prepare cell smears on glass slides and air-dry.

-

Fix the cells with acetone at -20°C for 10 minutes.

-

Stain the fixed cells with high-titer EBV-EA-positive human serum as the primary antibody, followed by a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG as the secondary antibody.

5. Data Analysis:

-

Count at least 500 cells per sample under a fluorescence microscope.

-

The percentage of EBV-EA positive cells (displaying green fluorescence) is determined.

-

The inhibition rate is calculated using the formula: Inhibition (%) = [1 - (% Positive in Treatment / % Positive in Control)] x 100.

-

Cell viability should be assessed concurrently using a method like the Trypan Blue exclusion assay to rule out cytotoxicity.

Visualization: TPA-Induced EBV-EA Activation Pathway

Caption: TPA activates PKC, leading to EBV-EA expression. This compound may inhibit this pathway.

Prospective In Vitro Anti-Inflammatory Studies

Based on the known anti-inflammatory properties of other cucurbitane glycosides, this compound is a candidate for investigation as an anti-inflammatory agent. The following protocols outline the standard methodologies to screen for and characterize such activity.

Experimental Workflow for Anti-Inflammatory Screening

Spectral database for "11-Deoxymogroside IIE" NMR and mass spec data

An In-depth Technical Guide to the Spectral Database of 11-Deoxymogroside IIE

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, a cucurbitane triterpene glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Compound Information

Compound Name: this compound (also known as Mogroside IIE) Molecular Formula: C42H72O14[1] Molecular Weight: 801.0 g/mol [2] Structure: this compound is a triterpenoid saponin with a mogrol aglycone attached to two glucose moieties.[1][2]

Mass Spectrometry Data

High-resolution mass spectrometry data provides confirmation of the molecular formula of this compound.

| Ion | m/z (experimental) | m/z (calculated) | Error (ppm) | Molecular Formula |

| [M-H]- | 799.4738 | 799.4844 | -1.6 | C42H71O14 |

Table 1: Mass Spectrometry Data for this compound. Data obtained using Electrospray Ionization (ESI) in negative mode.[1]

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. The data was acquired in CD₃OD.[1]

¹³C NMR Data (125 MHz, CD₃OD)

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 39.0 | 22 | 35.8 |

| 2 | 27.5 | 23 | 32.5 |

| 3 | 89.2 | 24 | 78.1 |

| 4 | 40.1 | 25 | 71.9 |

| 5 | 57.2 | 26 | 27.1 |

| 6 | 29.4 | 27 | 26.8 |

| 7 | 34.9 | 28 | 26.1 |

| 8 | 41.5 | 29 | 17.2 |

| 9 | 51.2 | 30 | 28.9 |

| 10 | 38.1 | Glc (C-3) | |

| 11 | 24.1 | 1' | 105.1 |

| 12 | 31.9 | 2' | 75.2 |

| 13 | 48.9 | 3' | 78.1 |

| 14 | 49.8 | 4' | 71.8 |

| 15 | 33.1 | 5' | 78.0 |

| 16 | 28.5 | 6' | 62.9 |

| 17 | 52.1 | Glc (C-24) | |

| 18 | 18.5 | 1'' | 104.9 |

| 19 | 19.8 | 2'' | 75.1 |

| 20 | 36.1 | 3'' | 78.2 |

| 21 | 19.1 | 4'' | 71.7 |

| 5'' | 77.9 | ||

| 6'' | 62.8 |

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CD₃OD.[1]

¹H NMR Data (500 MHz, CD₃OD)

| Position | δH (ppm), mult. (J in Hz) | Position | δH (ppm), mult. (J in Hz) |

| 1α | 1.45, m | 16α | 2.05, m |

| 1β | 1.05, m | 16β | 1.65, m |

| 2α | 1.95, m | 17 | 1.60, m |

| 2β | 1.75, m | 18 | 0.85, s |

| 3 | 3.25, dd (11.5, 4.5) | 19 | 0.82, s |

| 5 | 0.90, m | 21 | 0.95, d (6.5) |

| 6α | 1.50, m | 22 | 1.40, m |

| 6β | 1.35, m | 23 | 1.30, m |

| 7α | 1.55, m | 24 | 3.80, m |

| 7β | 1.25, m | 26 | 1.22, s |

| 9 | 1.20, m | 27 | 1.20, s |

| 11α | 1.60, m | 28 | 1.08, s |

| 11β | 1.40, m | 29 | 0.98, s |

| 12α | 1.70, m | 30 | 1.30, s |

| 12β | 1.50, m | ||

| Glc (C-3) | Glc (C-24) | ||

| 1' | 4.45, d (8.0) | 1'' | 4.40, d (8.0) |

| 2' | 3.20, m | 2'' | 3.18, m |

| 3' | 3.35, m | 3'' | 3.32, m |

| 4' | 3.30, m | 4'' | 3.28, m |

| 5' | 3.25, m | 5'' | 3.22, m |

| 6'a | 3.85, dd (12.0, 2.0) | 6''a | 3.82, dd (12.0, 2.5) |

| 6'b | 3.65, dd (12.0, 5.5) | 6''b | 3.62, dd (12.0, 6.0) |

Table 3: ¹H NMR Chemical Shift Assignments for this compound in CD₃OD.[1]

Experimental Protocols

Sample Preparation

Samples for NMR analysis were prepared by dissolving approximately 1.4-2 mg of the isolated compound in 130-150 µL of deuterated methanol (CD₃OD).[1] For mass spectrometry, samples (~0.1 mg) were diluted in a 50:50 mixture of acetonitrile (MeCN) and water (H₂O), with or without 0.1% ammonium hydroxide (NH₄OH), and introduced via direct infusion.[1]

NMR Spectroscopy

NMR data were acquired on a Bruker Avance 500 MHz instrument, equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[1] The ¹H and ¹³C NMR spectra were referenced to the residual solvent signals of CD₃OD at δH 3.30 ppm and δC 49.0 ppm, respectively.[1] A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC-DEPT, HMBC, and NOESY, were utilized for the complete structural elucidation.[1]

Mass Spectrometry

Mass and tandem mass spectrometry (MS/MS) data were generated using a Waters QTof Micro mass spectrometer equipped with an electrospray ionization (ESI) source.[1] The analyses were conducted in the negative ESI mode.[1]

Data Interpretation and Structural Elucidation Workflow

The structural elucidation of this compound is a systematic process that integrates data from various analytical techniques. The following diagram illustrates the typical workflow.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to 11-Deoxymogroside IIE (Mogroside IIE)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Deoxymogroside IIE, more commonly known as Mogroside IIE. It details the compound's chemical properties, including its CAS number and molecular formula. The guide further delves into its significant therapeutic potential, focusing on its roles in ameliorating diabetic cardiomyopathy and acute pancreatitis. Detailed experimental protocols for in vivo and in vitro studies are provided to facilitate further research. Additionally, this document elucidates the key signaling pathways—the apoptotic pathway in cardiomyocytes and the IL-9/IL-9R signaling cascade in pancreatic cells—through which Mogroside IIE exerts its effects, visualized through detailed diagrams. All quantitative data from cited studies are summarized in structured tables for ease of comparison and analysis.

Compound Identification and Properties

Mogroside IIE is a cucurbitane-type triterpenoid glycoside and a primary bioactive component found in the unripe fruit of Siraitia grosvenorii (Luo Han Guo).[1] It is recognized for its potential therapeutic applications rather than its sweetness, which is a characteristic of more glycosylated mogrosides.

| Property | Value | Source |

| CAS Number | 88901-38-6 | [2][3] |

| Molecular Formula | C42H72O14 | [2][3] |

| Molecular Weight | 801.02 g/mol | [2] |

| Purity (Typical) | ≥98% | [2] |

| Storage Temperature | 4°C | [2] |

Therapeutic Applications and Efficacy

Mogroside IIE has demonstrated significant promise in preclinical studies for two primary conditions: diabetic cardiomyopathy and acute pancreatitis.

Amelioration of Diabetic Cardiomyopathy

In a rat model of type 2 diabetes-induced diabetic cardiomyopathy (DCM), Mogroside IIE treatment was shown to improve cardiac function and inhibit cardiomyocyte apoptosis.[1][4]

The following table summarizes the dose-dependent effects of Mogroside IIE on key biochemical and cardiac function parameters in a diabetic rat model after 8 weeks of oral administration.[1][4]

| Parameter | Control Group | DCM Model Group | Low-Dose MGE IIe (30 mg/kg/d) | High-Dose MGE IIe (60 mg/kg/d) | Rosiglitazone (5 mg/kg/d) |

| Fasting Blood Glucose (mmol/L) | Normal | >16.7 | Decreased | Significantly Decreased | Decreased |

| Total Cholesterol (TC) | Normal | Increased | Decreased | Significantly Decreased | Decreased |

| Triglycerides (TG) | Normal | Increased | Decreased | Significantly Decreased | Decreased |

| Low-Density Lipoprotein (LDL) | Normal | Increased | Decreased | Significantly Decreased | Decreased |

| High-Density Lipoprotein (HDL) | Normal | Decreased | Increased | Significantly Increased | Increased |

| Heart Weight/Body Weight Ratio | Normal | Increased | Decreased | Significantly Decreased | Decreased |

| LDH1, CKMB, CK Levels | Normal | Increased | Decreased | Significantly Decreased | Decreased |

| IL-6, IL-1, TNF-α Secretion | Normal | Increased | Suppressed | Significantly Suppressed | Suppressed |

Data synthesized from Cai X, et al. (2021).[1][4]

Inhibition of Digestive Enzymes in Acute Pancreatitis

Mogroside IIE has been shown to decrease the activity of digestive enzymes, a key event in the pathogenesis of acute pancreatitis (AP).[5] This effect is mediated through the downregulation of the Interleukin-9 (IL-9)/IL-9 Receptor (IL-9R) pathway.[5]

The tables below summarize the time- and dose-dependent inhibitory effects of Mogroside IIE on trypsin and cathepsin B activity in pancreatic acinar cells and in a mouse model of acute pancreatitis.[5]

Time-Dependent Inhibition in Pancreatic Acinar Cells (20 µM Mogroside IIE)

| Time (hours) | Trypsin Activity Inhibition (%) | Cathepsin B Activity Inhibition (%) |

| 1 | Significant | Significant |

| 3 | More Significant | More Significant |

| 6 | Most Significant | Most Significant |

Dose-Dependent Inhibition in Pancreatic Acinar Cells (6 hours)

| Mogroside IIE (µM) | Trypsin Activity Inhibition (%) | Cathepsin B Activity Inhibition (%) |

| 5 | Significant | Significant |

| 10 | More Significant | More Significant |

| 20 | Most Significant | Most Significant |

Effect on Serum Enzymes in AP Mouse Model (6 hours post-induction)

| Treatment | Serum Lipase Reduction | Serum Amylase Reduction |

| Mogroside IIE | Significant | Significant |

Data synthesized from Xiao J, et al. (2020).[5]

Experimental Protocols

Diabetic Cardiomyopathy Studies

-

Animal Model: Adult male Sprague-Dawley rats (180–200 g) are used.

-

Induction of Diabetes:

-

Rats are fed a high-fat, high-sugar (HFHS) diet for 8 weeks. The diet consists of 15% lard, 30% sucrose, 2% cholesterol, 1% sodium cholate, 5% protein powder, and 47% regular diet.

-

After 8 weeks, rats are intraperitoneally injected with 35 mg/kg streptozotocin (STZ).

-

Successful induction of type 2 diabetes is confirmed by fasting blood glucose levels higher than 16.7 mmol/L three days post-STZ injection.

-

-

Treatment:

-

Diabetic rats are orally administered Mogroside IIE at low (30 mg/kg/d) or high (60 mg/kg/d) doses for 8 weeks.

-

A positive control group receives rosiglitazone (5 mg/kg/d).

-

-

Outcome Measures:

-

Fasting blood glucose and lipid profiles (TC, TG, LDL, HDL) are measured.

-

Cardiac function is assessed by measuring the heart weight to body weight ratio and levels of LDH1, CKMB, and CK.

-

Inflammatory cytokines (IL-6, IL-1, TNF-α) are quantified.

-

Cardiomyocyte apoptosis is evaluated using TUNEL staining and Western blot analysis of apoptotic markers.

-

-

Cell Culture:

-

Rat H9c2 cardiomyocytes are cultured in RPMI-1640 medium with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

-

-

Induction of Apoptosis:

-

Cells are pretreated with Mogroside IIE (20, 50, and 100 µM) for 4 hours.

-

Apoptosis is then induced by treatment with 1.5 mM homocysteine (Hcy) for 24 hours.

-

-

Apoptosis Assays:

-

Flow Cytometry: Cells are collected, resuspended in PBS, and stained with 10 µL of PI and 5 µL of FITC before analysis.

-

Western Blot: Protein expression of caspase-3, -8, -9, -12, Bax, and Bcl-2 is analyzed.

-

qPCR: mRNA expression of Bax and Bcl-2 is quantified.

-

Acute Pancreatitis Studies

-

Animal Model: C57/BL6 mice are used.

-

Induction of Pancreatitis:

-

Acute pancreatitis is induced by injections of cerulein and lipopolysaccharide (LPS).

-

-

Treatment:

-

Mogroside IIE is administered to the mice.

-

-

Outcome Measures:

-

Serum levels of lipase and amylase are measured.

-

Trypsin and cathepsin B activity in pancreatic tissue is assayed.

-

Pancreatic pathology is assessed by H&E staining.

-

The level of IL-9 is measured using a multi-cytokine array.

-

Th9 cell populations in the spleen are quantified by flow cytometry.

-

-

Cell Culture:

-

The pancreatic acinar cell line AR42J or primary pancreatic acinar cells are used.

-

-

Induction and Treatment:

-

Cells are treated with 200 nM cerulein plus 10 ng/ml LPS to induce an AP-like state.

-

Mogroside IIE is added at various concentrations (5, 10, 20 µM) for different durations (1, 3, 6 hours).

-

-

Enzyme Activity Assays:

-

Cell lysates are subjected to trypsin and cathepsin B activity assays.

-

-

Signaling Pathway Analysis:

-

The involvement of the IL-9/IL-9R pathway is investigated by adding exogenous IL-9 and an IL-9R antibody to observe the effects on enzyme activity and cytosolic calcium levels.

-

Signaling Pathways and Mechanisms of Action

Apoptotic Signaling Pathway in Diabetic Cardiomyopathy

Mogroside IIE ameliorates diabetic cardiomyopathy primarily by inhibiting cardiomyocyte apoptosis.[1][4] It achieves this by modulating the expression and activity of key apoptosis-related proteins. Specifically, it downregulates the expression of pro-apoptotic factors such as Bax and cleaved caspases (-3, -8, -9, and -12) while upregulating the anti-apoptotic protein Bcl-2.[1][4]

Caption: Mogroside IIE inhibits apoptosis in cardiomyocytes.

IL-9/IL-9R Signaling Pathway in Acute Pancreatitis

In acute pancreatitis, Mogroside IIE inhibits the activation of digestive enzymes by suppressing the IL-9/IL-9R signaling pathway.[5] Elevated levels of IL-9, potentially from Th9 cells, bind to the IL-9 receptor on pancreatic acinar cells, leading to increased cytosolic calcium and subsequent activation of trypsin and cathepsin B.[5] Mogroside IIE appears to reduce the levels of IL-9, thereby interrupting this cascade.[5]

Caption: Mogroside IIE inhibits digestive enzyme activation.

Conclusion

Mogroside IIE is a promising natural compound with well-defined chemical properties and significant therapeutic potential demonstrated in preclinical models of diabetic cardiomyopathy and acute pancreatitis. Its mechanisms of action involve the modulation of critical signaling pathways related to apoptosis and inflammation. The detailed experimental protocols and structured quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of Mogroside IIE. Future studies should focus on its pharmacokinetic and pharmacodynamic profiles in more advanced models to pave the way for potential clinical evaluation.

References

- 1. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mogroside IIe - LKT Labs [lktlabs.com]

- 3. 7-Oxomogroside Ii E | C42H72O14 | CID 24721558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 11-Deoxymogroside IIE Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and sourcing of an analytical standard for 11-Deoxymogroside IIE, a cucurbitane triterpenoid glycoside isolated from Siraitia grosvenorii (Luo Han Guo).

Introduction

This compound is a naturally occurring sweet compound found in the fruit of Siraitia grosvenorii. As research into the biological activities and potential therapeutic applications of mogrosides expands, the availability of high-purity analytical standards is crucial for accurate quantification, impurity profiling, and pharmacological studies. This document outlines the sourcing, preparation, and analytical characterization of this compound as a reference standard.

Sourcing of this compound Analytical Standard

High-purity this compound analytical standards are not as readily available as more common mogrosides. However, specialized phytochemical suppliers are the primary source.

Recommended Sourcing Strategy:

-

Specialized Phytochemical Suppliers: Companies specializing in the isolation and purification of natural products and reference standards from Traditional Chinese Medicine (TCM) are the most likely sources.

-

Chengdu Biopurify Phytochemicals Ltd.: This company has been cited in the scientific literature as a source for Mogroside IIE used in analytical studies. They offer a range of phytochemicals and can provide detailed analytical data with their products.

-

-

Custom Synthesis Services: For specific purity requirements or larger quantities, custom synthesis or purification services can be engaged.

Workflow for Sourcing an Analytical Standard:

Caption: Workflow for sourcing a certified analytical standard of this compound.

Preparation of this compound Analytical Standard

For laboratories equipped for natural product isolation, this compound can be purified from a crude extract of Siraitia grosvenorii. The following protocol is a synthesized methodology based on published procedures for mogroside purification.

Experimental Protocol: Isolation and Purification

1. Extraction:

- Dried and powdered fruit of Siraitia grosvenorii is extracted with hot water (e.g., 1:15 solid-to-liquid ratio, g/mL) for 2-3 hours.

- The extraction is typically repeated three times to ensure a high yield.

- The combined aqueous extracts are filtered and concentrated under reduced pressure.

2. Macroporous Resin Chromatography (Initial Purification):

- The concentrated extract is loaded onto a macroporous resin column (e.g., HPD-100).

- The column is first washed with deionized water to remove sugars and other polar impurities.

- The mogrosides are then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).

- Fractions are collected and analyzed by TLC or HPLC to identify those rich in mogrosides.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

- The mogroside-rich fractions are combined, dried, and redissolved in a suitable solvent (e.g., methanol).

- The solution is subjected to preparative HPLC on a C18 column.

- Mobile Phase: A gradient of acetonitrile and water is commonly used.

- Solvent A: Water

- Solvent B: Acetonitrile

- Gradient Program (Example): 0-40 min, 20-50% B; 40-50 min, 50-80% B. The exact gradient should be optimized based on the specific column and system.

- Fractions corresponding to the peak of this compound are collected.

- The collected fractions are concentrated under vacuum to yield the purified compound.

4. Purity Assessment:

- The purity of the isolated this compound should be assessed by analytical HPLC-UV and/or HPLC-ELSD/CAD. A purity of ≥98% is generally required for an analytical standard.

Workflow for Preparation of Analytical Standard:

Caption: General workflow for the isolation and purification of this compound.

Analytical Data and Characterization

An analytical standard of this compound should be thoroughly characterized to confirm its identity and purity. The following data is based on published literature.

| Property | Value |

| Molecular Formula | C₄₂H₇₂O₁₄ |

| Molecular Weight | 799.48 g/mol |

| Exact Mass [M-H]⁻ | 799.4738 |

| Appearance | White solid |

| Purity (Typical) | ≥98% (by HPLC) |

| Storage | 2-8°C, desiccated, protected from light |

NMR Spectroscopic Data (in CD₃OD, 500 MHz)

| ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| See published literature for detailed assignments | See published literature for detailed assignments |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would be from ~20% B to 80% B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

-

Column Temperature: 25-30°C.

Stability and Storage

-

Solid State: Triterpenoid glycosides are generally stable as dry solids when stored in a cool, dark, and dry place. Recommended storage is at 2-8°C.

-

In Solution: Solutions of this compound in methanol or other organic solvents should be stored at -20°C for short-term use. For long-term storage, it is advisable to prepare fresh solutions. Avoid repeated freeze-thaw cycles.

Conclusion

The availability of a well-characterized analytical standard of this compound is essential for the advancement of research and development involving this compound. Sourcing from specialized phytochemical suppliers is the most direct approach. Alternatively, a multi-step purification protocol involving extraction, macroporous resin chromatography, and preparative HPLC can be employed to isolate this compound to a high degree of purity. Proper analytical characterization and adherence to recommended storage conditions will ensure the integrity and reliability of the standard for quantitative and qualitative applications.

Application Note: Quantification of 11-Deoxymogroside IIE in Plant Extracts using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 11-Deoxymogroside IIE in plant extracts, particularly from Siraitia grosvenorii (Monk Fruit), using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii. While major mogrosides like Mogroside V are well-known for their intense sweetness, other minor mogrosides are also of interest for their potential biological activities and their role in the overall flavor profile of monk fruit extracts.[1][2][3] Accurate quantification of these minor components is crucial for quality control, standardization of extracts, and further pharmacological research.

This application note details a robust HPLC-UV method for the separation and quantification of this compound. The method is based on established principles for mogroside analysis and is suitable for routine analysis of plant-derived samples.[4][5][6] Due to the lack of a strong chromophore in mogrosides, UV detection is typically performed at a low wavelength (e.g., 203-210 nm).[4][5][7]

Experimental Protocol

Materials and Reagents

-

Reference Standard: this compound (purity ≥95%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

-

Plant Material: Dried and powdered fruit of Siraitia grosvenorii

-

Chemicals: Formic acid (optional, for mobile phase modification)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Thermostatted Column Compartment

-

UV/Vis or Diode Array Detector (DAD)

-

-

Analytical Balance

-

Ultrasonic Bath

-

Vortex Mixer

-

Syringe Filters (0.45 µm, PTFE or Nylon)

-

Centrifuge

Sample Preparation: Solid-Liquid Extraction

-

Accurately weigh approximately 1.0 g of powdered plant material into a centrifuge tube.

-

Add 25 mL of 80% methanol in water (v/v).

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 205 nm |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 80 | 20 |

| 20.0 | 50 | 50 |

| 25.0 | 20 | 80 |

| 30.0 | 20 | 80 |

| 30.1 | 80 | 20 |

| 35.0 | 80 | 20 |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 80% methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

-